

# Senaparib Demonstrates Superior Progression-Free Survival in Advanced Ovarian Cancer Maintenance Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Senaparib hydrochloride |           |
| Cat. No.:            | B15585557               | Get Quote |

A comprehensive analysis of the Phase 3 FLAMES trial reveals that the PARP inhibitor Senaparib significantly extends progression-free survival (PFS) in patients with newly diagnosed advanced ovarian cancer compared to placebo, establishing it as a promising first-line maintenance treatment option. The study's findings, published in Nature Medicine, show a robust and clinically meaningful improvement in PFS, irrespective of the patients' BRCA mutation status.[1][2][3][4]

The FLAMES study, a randomized, double-blind, placebo-controlled, multicenter trial, enrolled patients with newly diagnosed FIGO stage III-IV high-grade serous or endometrioid ovarian cancer who had achieved a complete or partial response after first-line platinum-based chemotherapy.[1][3][5][6][7] Patients were randomized in a 2:1 ratio to receive either Senaparib or a placebo.[1][3]

## **Quantitative Analysis of Efficacy**

The primary endpoint of the study was PFS, as assessed by a blinded independent central review (BICR).[1][3][8] The results demonstrated a statistically significant and clinically meaningful improvement in PFS for patients treated with Senaparib.

At a median follow-up of 22.3 months, the median PFS was not reached in the Senaparib arm, compared to 13.6 months in the placebo arm, representing a 57% reduction in the risk of



disease progression or death (Hazard Ratio [HR] 0.43).[8][9][10][11] The PFS rates at 12 and 24 months also favored Senaparib, further highlighting its sustained benefit.[8][9][10][11]

The PFS benefit of Senaparib was consistent across all prespecified subgroups, including patients with and without BRCA mutations.[3][5][8] In patients with BRCA mutations, the median PFS was not reached with Senaparib versus 15.6 months with placebo.[5][8] For those with BRCA-negative disease, the median PFS was not reached with Senaparib compared to 12.9 months with placebo.[5][8]

| Efficacy<br>Endpoint          | Senaparib<br>(n=271) | Placebo<br>(n=133) | Hazard Ratio<br>(95% CI) | p-value |
|-------------------------------|----------------------|--------------------|--------------------------|---------|
| Median PFS<br>(BICR)          | Not Reached          | 13.6 months        | 0.43 (0.32-0.58)         | <0.0001 |
| 12-Month PFS<br>Rate          | 72.2%                | 53.7%              |                          |         |
| 24-Month PFS<br>Rate          | 63.0%                | 31.3%              |                          |         |
| Median PFS<br>(BRCA-mutated)  | Not Reached          | 15.6 months        | 0.43 (0.24-0.76)         | 0.0026  |
| Median PFS<br>(BRCA-negative) | Not Reached          | 12.9 months        | 0.43 (0.30-0.61)         | <0.0001 |

### **Safety and Tolerability Profile**

Senaparib demonstrated a manageable safety profile.[2][6] The most common grade 3 or higher treatment-emergent adverse events (TEAEs) in the Senaparib arm were hematological, including anemia, neutropenia, and thrombocytopenia.[8][11] Dose interruptions and reductions due to TEAEs were more frequent with Senaparib than with placebo; however, treatment discontinuation due to adverse events remained low.[8][9][10]



| Safety Endpoint                        | Senaparib (n=271) | Placebo (n=133) |
|----------------------------------------|-------------------|-----------------|
| Any Grade TEAEs                        | 99.6%             | 97.7%           |
| Grade ≥3 TEAEs                         | 66.3%             | 20.3%           |
| Serious AEs                            | 27.8%             | 3.8%            |
| Dose Interruptions due to TEAEs        | 76.7%             | 19.5%           |
| Dose Reductions due to TEAEs           | 63.3%             | 6.0%            |
| Treatment Discontinuation due to TEAEs | 4.4%              | 0.0%            |

### **Experimental Protocols**

FLAMES Study Design:

The FLAMES study was a Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.[3][6][7]

- Patient Population: Adult patients with newly diagnosed, FIGO stage III-IV, high-grade serous
  or endometrioid ovarian, fallopian tube, or primary peritoneal cancer who had a complete or
  partial response to first-line platinum-based chemotherapy.[1][3][5] An ECOG performance
  status of 0 or 1 was required.[5]
- Randomization and Blinding: A total of 404 patients were randomized in a 2:1 ratio to receive either Senaparib or a matching placebo.[3][5] Both patients and investigators were blinded to the treatment assignment.
- Treatment: Senaparib was administered orally at a dose of 100 mg once daily.[1][8][10]
   Treatment continued for up to two years, or until disease progression or unacceptable toxicity.[8][9][10]
- Endpoints: The primary endpoint was progression-free survival (PFS) as assessed by a blinded independent central review (BICR) according to RECIST v1.1 criteria.[1][3][5][8] Key



secondary endpoints included PFS by investigator assessment, overall survival, and safety. [5][8]

## **Visualizing the Data and Processes**

To further elucidate the study and its underlying scientific principles, the following diagrams have been generated.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. impacttherapeutics.com [impacttherapeutics.com]
- 2. biospace.com [biospace.com]



- 3. Senaparib as first-line maintenance therapy in advanced ovarian cancer: a randomized phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Junshi Bioscience's PARP inhibitor, senaparib, meets endpoint in phase III ovarian cancer trial | BioWorld [bioworld.com]
- 5. onclive.com [onclive.com]
- 6. IMPACT Therapeutics to present Ph3 pivotal clinical trial data of Senaparib (IMP4297) as Maintenance Treatment in Patients with Advanced Ovarian Cancer at the 2023 ESMO Congress as Late-Breaking Abstract [impacttherapeutics.com]
- 7. Senaparib Approved by NMPA for 1L Maintenance Therapy in Ovarian Cancer [impacttherapeutics.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. curetoday.com [curetoday.com]
- 10. ajmc.com [ajmc.com]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- To cite this document: BenchChem. [Senaparib Demonstrates Superior Progression-Free Survival in Advanced Ovarian Cancer Maintenance Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585557#assessing-progression-free-survival-with-senaparib-versus-placebo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com